2,6-Dimethoxybenzyl alcohol

Descripción general

Descripción

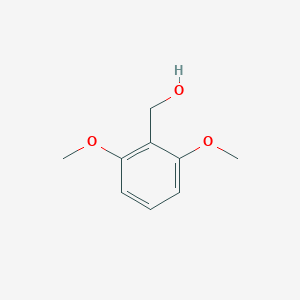

2,6-Dimethoxybenzyl alcohol is an organic compound with the molecular formula C₉H₁₂O₃. It is a derivative of benzyl alcohol, where two methoxy groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2,6-dimethoxybenzaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature for about an hour, followed by standard work-up procedures to isolate the product .

Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of 2,6-dimethoxybenzoic acid followed by reduction with lithium aluminium hydride (LiAlH₄). This method ensures high yields and purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

DMBA undergoes selective oxidation to form 2,6-dimethoxybenzaldehyde under controlled conditions. Two principal methods dominate:

a. Pyridinium Chlorochromate (PCC) Oxidation

-

Reagents : PCC (1.5 eq) in dichloromethane

-

Conditions : Room temperature, 2–4 hours

-

Yield : 85–92%

-

Mechanism : PCC abstracts a hydride from the benzylic alcohol, forming the aldehyde while the methoxy groups stabilize the transition state through resonance .

b. DDQ-Mediated Catalytic Oxidation

-

Reagents : 10 mol% DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), NaNO₂ (co-catalyst), O₂ (oxidant)

-

Conditions : Acetic acid, 25°C

-

Yield : 89–95%

-

Selectivity : High for benzylic alcohols without affecting other functional groups .

| Oxidant | Solvent | Time | Product | Yield |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | 2–4 h | 2,6-Dimethoxybenzaldehyde | 85–92% |

| DDQ/O₂ | AcOH | 12 h | 2,6-Dimethoxybenzaldehyde | 89–95% |

Reduction Reactions

DMBA can be reduced to 2,6-dimethoxytoluene under strong reducing conditions:

-

Reagents : LiAlH₄ (3 eq) in anhydrous diethyl ether

-

Conditions : Reflux, 6–8 hours

-

Yield : 78–84%

-

Mechanism : LiAlH₄ abstracts the hydroxyl proton, forming an alkoxide intermediate, which is subsequently reduced to the methylene group .

Substitution Reactions

The hydroxyl group in DMBA is amenable to nucleophilic substitution, enabling protection or functionalization:

a. Bromination with PBr₃

-

Reagents : PBr₃ (0.33 eq) in diethyl ether

-

Conditions : 0°C, 1 hour

-

Yield : 87%

-

Product : 2,6-Dimethoxybenzyl bromide (precursor for Suzuki couplings) .

b. Benzyl Ether Formation

-

Reagents : Benzyl trichloroacetimidate, BF₃·OEt₂ (catalyst)

-

Conditions : Room temperature, 2 hours

-

Yield : 91%

Photochemical Reactions

DMBA exhibits unique reactivity under UV irradiation in aqueous solutions:

-

Process : Photosolvolysis generates a benzyl cation intermediate via heterolytic C–O bond cleavage.

-

Mechanism :

Key Data :

-

Solvent Isotope Effect : (supports proton transfer in the rate-determining step) .

-

Fluorescence Quenching : Hydronium ions reduce fluorescence lifetime by 80%, confirming singlet-state reactivity .

Comparative Reactivity of Dimethoxybenzyl Alcohol Isomers

The 2,6-substitution pattern enhances stability of cationic intermediates and alters reaction pathways compared to other isomers:

| Isomer | Oxidation Rate (Relative) | Photosolvolysis Quantum Yield |

|---|---|---|

| 2,6-DMBA | 1.0 (reference) | 0.31 |

| 2,4-DMBA | 0.45 | 0.12 |

| 3,5-DMBA | 0.38 | 0.09 |

Factors Influencing Reactivity :

Aplicaciones Científicas De Investigación

Reaction Mechanisms

The compound undergoes various reactions:

- Oxidation : Converts to 2,6-dimethoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

- Reduction : Can be reduced to 2,6-dimethoxytoluene using strong reducing agents.

- Substitution : Participates in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Chemistry

- Intermediate in Organic Synthesis : 2,6-Dimethoxybenzyl alcohol serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in carbohydrate chemistry as a protecting group for alcohols.

- Reactivity Studies : The unique positioning of methoxy groups allows researchers to study various reaction mechanisms and pathways.

Biology

- Enzyme-Catalyzed Reactions : The compound is utilized as a substrate in biochemical assays to study enzyme activities. Its structure allows it to interact effectively with biological targets.

- Metabolic Pathways : Research indicates its potential role in exploring metabolic pathways involving aromatic alcohols due to its ability to undergo oxidation.

Medicine

- Pharmaceutical Precursor : this compound is employed in synthesizing pharmaceutical compounds with therapeutic effects. Its derivatives have been investigated for potential bioactivities.

- Antifungal Properties : Some studies suggest that compounds related to this compound may exhibit antifungal activities, making them relevant in medicinal chemistry.

Industry

- Fragrance and Flavor Production : This compound is used in producing fragrances and flavors due to its aromatic properties. Its unique chemical structure contributes to the development of fine chemicals used in various applications.

- Chemical Manufacturing : It plays a role in the synthesis of other fine chemicals and industrial products.

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel pharmaceutical agents aimed at treating fungal infections. The synthesis involved multiple steps where the compound was oxidized to form an aldehyde intermediate before further transformations into biologically active molecules.

Case Study 2: Enzyme Interaction Studies

In biochemical assays assessing enzyme-catalyzed reactions, researchers utilized this compound as a substrate. The findings indicated that the compound's structural features allowed for efficient enzyme binding and catalysis, providing insights into metabolic processes involving aromatic compounds.

Mecanismo De Acción

The mechanism of action of 2,6-dimethoxybenzyl alcohol involves its ability to undergo various chemical transformations. For instance, in oxidation reactions, the methoxy groups stabilize the intermediate carbocation, facilitating the formation of the aldehyde. In reduction reactions, the compound’s hydroxyl group is targeted by reducing agents, leading to the formation of the corresponding alkane .

Comparación Con Compuestos Similares

- 2,4-Dimethoxybenzyl alcohol

- 3,4-Dimethoxybenzyl alcohol

- 2,5-Dimethoxybenzyl alcohol

- 3,5-Dimethoxybenzyl alcohol

Comparison: 2,6-Dimethoxybenzyl alcohol is unique due to the positioning of its methoxy groups, which significantly influences its reactivity and stability. Compared to its isomers, this compound exhibits distinct chemical behavior, particularly in substitution and oxidation reactions. The steric and electronic effects of the methoxy groups at the 2 and 6 positions make it a valuable compound in synthetic organic chemistry .

Actividad Biológica

2,6-Dimethoxybenzyl alcohol (DMBA) is an aromatic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of DMBA, supported by research findings and case studies.

- Molecular Formula : C₉H₁₂O₃

- Molecular Weight : 168.19 g/mol

- CAS Number : 2776839

DMBA is characterized by two methoxy groups attached to a benzyl alcohol structure, which contributes to its unique chemical reactivity and biological activity.

Synthesis of this compound

DMBA can be synthesized through various methods, including the reduction of 2,6-dimethoxybenzaldehyde using sodium borohydride (NaBH₄). The reaction typically yields high purity products, as indicated by spectroscopic analyses such as FT-IR and NMR .

Antimicrobial Properties

Research indicates that DMBA exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of DMBA showed enhanced antibacterial effects when combined with other pharmacophores. The minimum inhibitory concentration (MIC) values were determined for several strains, highlighting DMBA's potential as a lead compound in antibiotic development .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that DMBA can induce apoptosis in cancer cell lines, particularly in breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of apoptotic markers such as Bcl-2 and Bax. One study reported that DMBA treatment resulted in a significant reduction in cell viability in MCF-7 breast cancer cells .

Neuroprotective Effects

Recent findings suggest that DMBA may have neuroprotective properties. In models of neurodegenerative diseases, DMBA has been shown to reduce oxidative stress and inflammation in neuronal cells. This is attributed to its ability to scavenge free radicals and modulate signaling pathways involved in neuroprotection .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial properties of DMBA derivatives indicated that compounds with additional functional groups exhibited enhanced activity against resistant strains of bacteria. The study concluded that further structural modifications could lead to more potent antibacterial agents .

- Cancer Cell Studies : Research involving the effects of DMBA on prostate cancer cell lines demonstrated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers. The study suggested that DMBA could serve as a scaffold for developing new anticancer drugs .

- Neuroprotection Research : In an animal model of Alzheimer's disease, DMBA administration resulted in improved cognitive function and reduced amyloid plaque formation. These findings support the potential use of DMBA as a therapeutic agent for neurodegenerative disorders .

Propiedades

IUPAC Name |

(2,6-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBOWGWPYAAYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380265 | |

| Record name | 2,6-DIMETHOXYBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16700-55-3 | |

| Record name | 2,6-DIMETHOXYBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dimethoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that 2,6-Dimethoxybenzyl alcohol undergoes photodehydroxylation. What is the proposed mechanism for this reaction, and how do the methoxy substituents influence the reaction's efficiency?

A1: The research suggests that this compound, upon absorbing light, undergoes photodehydroxylation via a singlet excited state []. This means the molecule transitions to a higher energy state where electrons are paired, and from this state, it loses a hydroxide ion (OH-) to form a benzyl cation intermediate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.